molecular formula C24H28N4O4 B11035447 6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one

6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one

Cat. No.: B11035447
M. Wt: 436.5 g/mol
InChI Key: NHWNADVWVLHKJZ-UHFFFAOYSA-N
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Description

6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one typically involves multistep reactions. One common approach is the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters . The reaction is catalyzed by piperidine and carried out in an alcohol solvent, resulting in the formation of the desired compound with high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multistep synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: The compound’s properties make it suitable for use in materials science and the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,8,8,9-Tetramethyl-2H-pyrano[3,2-G]quinolin-2-one: A structurally similar compound with different functional groups.

    3-(2-Morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one: Another related compound with variations in the substituents.

Uniqueness

6,8,8,9-Tetramethyl-3-(2-morpholino-6-oxo-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one is unique due to its combination of multiple functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(2-morpholin-4-yl-6-oxo-1H-pyrimidin-4-yl)-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C24H28N4O4/c1-14-13-24(2,3)27(4)19-12-20-15(9-16(14)19)10-17(22(30)32-20)18-11-21(29)26-23(25-18)28-5-7-31-8-6-28/h9-12,14H,5-8,13H2,1-4H3,(H,25,26,29)

InChI Key

NHWNADVWVLHKJZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=O)NC(=N4)N5CCOCC5)C)(C)C

Origin of Product

United States

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